molecular formula C15H12BrNO2 B12909223 5-(5-Bromoquinolin-8-yl)cyclohexane-1,3-dione

5-(5-Bromoquinolin-8-yl)cyclohexane-1,3-dione

Katalognummer: B12909223
Molekulargewicht: 318.16 g/mol
InChI-Schlüssel: FCYUTFKFBWWPOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(5-Bromoquinolin-8-yl)cyclohexane-1,3-dione is a compound that belongs to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of the bromoquinoline moiety in the structure adds to its unique chemical characteristics and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromoquinolin-8-yl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 5-bromoquinoline under specific conditions. One common method includes the use of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the bromoquinoline to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-(5-Bromoquinolin-8-yl)cyclohexane-1,3-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-(5-Bromoquinolin-8-yl)cyclohexane-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(5-Bromoquinolin-8-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The bromoquinoline moiety can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(4-Bromophenyl)cyclohexane-1,3-dione
  • 2-(2-Chloro-4-(methylsulfonyl)benzoyl)-1,3-cyclohexanedione
  • 2-(4-(Methylsulfonyl)-2-nitrobenzoyl)-1,3-cyclohexanedione

Uniqueness

5-(5-Bromoquinolin-8-yl)cyclohexane-1,3-dione is unique due to the presence of the bromoquinoline moiety, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H12BrNO2

Molekulargewicht

318.16 g/mol

IUPAC-Name

5-(5-bromoquinolin-8-yl)cyclohexane-1,3-dione

InChI

InChI=1S/C15H12BrNO2/c16-14-4-3-12(15-13(14)2-1-5-17-15)9-6-10(18)8-11(19)7-9/h1-5,9H,6-8H2

InChI-Schlüssel

FCYUTFKFBWWPOY-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC(=O)CC1=O)C2=C3C(=C(C=C2)Br)C=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.